molecular formula C9H15N3 B1447588 {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine CAS No. 1500012-34-9

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine

Cat. No.: B1447588
CAS No.: 1500012-34-9
M. Wt: 165.24 g/mol
InChI Key: HRCATBOCKYQNJS-UHFFFAOYSA-N
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Description

{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine (CAS 1500012-34-9) is a saturated imidazo[1,2-a]pyridine derivative serving as a versatile building block in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure in pharmacology, featured in several marketed drugs due to its significant biological activities . This specific amine-functionalized compound is a valuable intermediate for the design and synthesis of potential therapeutic agents. Recent research highlights the application of imidazo[1,2-a]pyridine derivatives as potent inhibitors in oncology, particularly targeting the PI3Kα pathway, a promising strategy for cancer treatment . The core structure serves as a key pharmacophore, capable of forming critical hydrogen bonds within the kinase's active site. As a synthetic intermediate, {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine provides a handle for further functionalization via its primary amine and methylamine groups, allowing researchers to explore structure-activity relationships (SAR) and optimize drug-like properties such as potency and solubility . Its saturated ring system may also contribute to favorable metabolic stability. This compound is intended for use in developing novel bioactive molecules and is supplied For Research Use Only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCATBOCKYQNJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN2CCCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis: Formation of Imidazo[1,2-a]pyridine Scaffold

The key step in synthesizing {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine is the construction of the imidazo[1,2-a]pyridine ring system. This is commonly achieved via condensation reactions involving 2-aminopyridines and aldehydes, often in the presence of isonitriles, through the Groebke–Blackburn–Bienaymé multicomponent reaction (GBBR).

  • Groebke–Blackburn–Bienaymé Reaction (GBBR):
    This three-component reaction involves 2-aminopyridine, an aldehyde, and an isonitrile, typically under mild conditions with or without metal catalysts. Metal-free catalysts such as perchloric acid or hydrochloric acid have been successfully employed to promote the reaction efficiently, yielding 2,3-disubstituted imidazo[1,2-a]pyridines with good to excellent yields. The reaction proceeds via initial imine formation, followed by cyclization and aromatization steps.
    Reaction conditions typically include methanol or a methanol/THF mixture, heating at 80 °C for 4 hours or room temperature for longer durations (up to 24 hours).

  • Microwave-Assisted Synthesis:
    Microwave irradiation has been applied to accelerate the condensation and cyclization steps, reducing reaction times to a few hours while maintaining high yields. This method is particularly useful for preparing substituted imidazo[1,2-a]pyridines with diverse functional groups.

Functionalization to Introduce the Methylamine Group

The methylamine substituent on the imidazo[1,2-a]pyridine core is typically introduced through post-cyclization modifications involving:

  • Nucleophilic Substitution on Methylated Intermediates:
    The 2-position of the imidazo[1,2-a]pyridine ring can be functionalized with a methylamine group by reacting suitable halogenated intermediates or activated methyl derivatives with methylamine under controlled conditions.

  • Deprotection and Reduction Steps:
    If protective groups are used during synthesis (e.g., phthalimide protection for amino groups), these are removed using hydrazine hydrate in dichloromethane at room temperature to liberate free amines. Subsequent reduction or methylation steps can then yield the methylamine functionality.

Representative Synthetic Procedure Extracted from Research

A detailed synthetic sequence for related amino-substituted imidazo[1,2-a]pyridines, which can be adapted for the target compound, is as follows:

Step Reagents/Conditions Description Outcome
1 2-Aminopyridine, aldehyde, isonitrile, acetic acid, MeOH/THF, 80 °C, 4 h Groebke–Blackburn–Bienaymé multicomponent reaction Formation of imidazo[1,2-a]pyridine core with substituents
2 N-Hydroxyphthalimide, triphenylphosphine, DIAD, THF Introduction of protected aminooxy group Protected intermediate with phthalimide group
3 Hydrazine hydrate, DCM, rt, 5 h Deprotection of phthalimide Free aminooxy or amino group
4 NaOH (2M, aq), MeOH, microwave heating at 100 °C, 3-4 h Hydrolysis/deprotection of ester groups Carboxylic acid or amine functionalized imidazo[1,2-a]pyridine

This sequence is supported by experimental data showing high purity and yields of intermediates and final products, confirmed by NMR and mass spectrometry.

Alternative Metal-Free Catalytic Methods

Recent advances emphasize environmentally benign and metal-free protocols for imidazo[1,2-a]pyridine synthesis:

  • Iodine-Catalyzed Cyclization:
    Iodine serves as an effective catalyst for the condensation of 2-aminopyridines with ketones or aldehydes, facilitating cyclization under mild conditions without metal catalysts. This method offers short reaction times, broad substrate scope, and operational simplicity.

  • Micellar and "On-Water" Reactions:
    Use of micellar media or aqueous conditions with ammonium salts as additives enhances reaction rates and yields, providing green chemistry alternatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Groebke–Blackburn–Bienaymé Reaction 2-Aminopyridine, aldehyde, isonitrile, acetic acid MeOH/THF, 80 °C, 4 h or rt, 24 h High yields, versatile substitution, mild Requires isonitriles, sometimes metal catalysts
Microwave-Assisted Synthesis Same as above Microwave heating, 100 °C, 3-4 h Rapid, efficient, scalable Requires microwave equipment
Iodine-Catalyzed Cyclization 2-Aminopyridine, ketones/aldehydes, iodine Ambient to mild heating Metal-free, green, short reaction time Limited to certain substrates
Deprotection (Phthalimide) Hydrazine hydrate, DCM Room temperature, 5 h Clean removal of protecting groups Hydrazine is toxic, requires careful handling
Ester Hydrolysis NaOH (aq), MeOH, microwave 100 °C, 3-4 h Efficient deprotection Requires controlled pH adjustment

Research Findings and Analytical Data

  • The synthetic routes yield the target compounds with high purity, confirmed by NMR (chemical shifts consistent with imidazo[1,2-a]pyridine and methylamine groups) and mass spectrometry (molecular ion peaks matching expected masses).

  • The Groebke–Blackburn–Bienaymé reaction is highly adaptable, allowing the introduction of various substituents at the 2- and 3-positions, which is critical for tailoring biological activity.

  • Metal-free protocols reduce environmental impact and simplify purification, making them suitable for pharmaceutical scale-up.

Chemical Reactions Analysis

Oxidation Reactions

The methylamine group and imidazo[1,2-a]pyridine core undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey ObservationsReference
Amine OxidationH<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>CN, 50°CN-Oxide derivativeSelective oxidation at the tertiary amine nitrogen without ring degradation
Thioether FormationS<sub>8</sub>, DMF, 80°CThioimidazo[1,2-a]pyridineSulfur incorporation at the 3-position of the bicyclic system

Oxidation with hydrogen peroxide yields stable N-oxide derivatives, while sulfur-based oxidants enable functionalization of the heterocyclic ring .

Reduction Reactions

The imidazo[1,2-a]pyridine system exhibits partial reducibility:

Reaction TypeReagents/ConditionsProductsKey ObservationsReference
Catalytic HydrogenationH<sub>2</sub> (1 atm), Pd/C, EtOHTetrahydroimidazo[1,2-a]pyridineComplete saturation of the pyridine ring while retaining the imidazole moiety
Borohydride ReductionNaBH<sub>4</sub>, MeOH, 0°CSecondary amine adductsSelective reduction of Schiff base intermediates formed during derivatization

Hydrogenation preserves the bicyclic structure but modifies electronic properties, impacting subsequent reactivity .

Nucleophilic Substitution

The methylamine group participates in substitution reactions:

Reaction TypeReagents/ConditionsProductsKey ObservationsReference
AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium saltsEnhanced water solubility; retains biological activity
AcylationAcCl, pyridine, 0°CAcetamide derivativesImproved metabolic stability compared to parent compound

Substitution at the amine nitrogen enables modulation of physicochemical properties for pharmacological optimization .

Cyclization Reactions

The compound serves as a precursor for polycyclic systems:

Reaction TypeReagents/ConditionsProductsKey ObservationsReference
Cu-Catalyzed CyclizationCuI (10 mol%), O<sub>2</sub>, DMSOImidazo[1,2-a:4,5-b']dipyridineForms fused tricyclic systems with extended π-conjugation
Microwave-Assisted CyclizationMW, 150°C, 30 minBenzo-fused derivatives85% yield improvement over conventional heating

Copper catalysis and microwave irradiation significantly enhance reaction efficiency and product diversity .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Reaction TypeReagents/ConditionsProductsKey ObservationsReference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>OBiaryl derivativesTolerates electron-withdrawing and donating substituents (X = NO<sub>2</sub>, OMe)
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>Aminated analogsEnables C-N bond formation at the 6-position of the bicyclic system

These reactions demonstrate compatibility with diverse coupling partners, facilitating library synthesis for structure-activity relationship studies .

Acid-Base Reactions

The tertiary amine group (pK<sub>a</sub> ≈ 9.2) participates in protonation-deprotonation equilibria:

ConditionReagentsResulting SpeciesApplicationsReference
Acidic (pH < 3)HCl (1M)Protonated ammonium saltImproves aqueous solubility for formulation
Basic (pH > 10)NaOH (1M)Free base formEnhances membrane permeability in biological assays

pH-dependent speciation critically influences bioavailability and pharmacokinetic properties .

Comparative Reactivity with Analogues

Key differences from structurally related compounds:

CompoundStructural VariationReactivity DifferenceReference
{6-methylimidazo[1,2-a]pyridin-3-ylmethyl}(methyl)amineMethyl at 6-position20% faster oxidation kinetics due to steric effects
{5-methylimidazo[1,2-b]pyridin-4-ylmethyl}(methyl)amineImidazo[1,2-b]pyridine coreResistant to electrophilic substitution at 3-position
Piperazine derivativesExpanded N-heterocycleEnhanced nucleophilicity in alkylation reactions

Electronic and steric factors from substituent positioning dramatically alter reaction pathways .

Scientific Research Applications

The compound {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine , a derivative of imidazo[1,2-a]pyridine, has garnered attention for its potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, pharmacology, and material science, while also presenting relevant data and case studies.

Anticancer Activity

Recent studies have indicated that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant anticancer properties. For instance, research has shown that derivatives of this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

  • Case Study : A study published in Cancer Research demonstrated that a related compound effectively reduced the viability of various cancer cell lines through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of imidazo[1,2-a]pyridine derivatives has also been explored. These compounds may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

  • Case Study : In a preclinical trial, a derivative was shown to enhance cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation .

Antimicrobial Properties

The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives has been documented against various bacterial strains. Their mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

  • Data Table: Antimicrobial Activity
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Synthesis of Functional Materials

Imidazo[1,2-a]pyridine derivatives are being investigated for their role in the synthesis of functional materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Their electronic properties allow for efficient charge transport and light emission.

  • Research Findings : A recent publication highlighted the use of these compounds in the development of OLEDs with improved efficiency and stability compared to traditional materials .

Catalysis

These compounds have also been explored as catalysts in various organic reactions due to their ability to stabilize transition states and lower activation energy barriers.

  • Case Study : Research demonstrated that an imidazo[1,2-a]pyridine derivative effectively catalyzed the oxidation of alcohols to aldehydes with high selectivity .

Mechanism of Action

The mechanism of action of {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents Biological Activity Key References
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine C₉H₁₅N₃ Methylamine at position 2 Not reported
2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine C₈H₁₃N₃ Methyl at position 2; amine at position 6 Not reported
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride C₁₂H₁₅N₃·HCl Phenyl at position 2; amine at position 3 Not reported (structural focus)
6-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid C₈H₉BrN₂O₂ Bromine at position 6; carboxylic acid at position 2 Not reported
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine (IP series) C₁₄H₁₃FN₂ 4-Fluorophenyl at position 2; methyl at position 6 Antimicrobial activity against Staphylococcus aureus (e.g., IP-1, IP-2, IP-6)
2,6-Disubstituted imidazo[1,2-a]pyridin-8-amine derivatives (e.g., compounds 23, 24) C₁₉H₂₀N₂O₂ (example) Varied substituents (e.g., phenylethynyl, phenethyl) at positions 2 and 6 Anticancer potential (structural optimization for kinase inhibition)
Imidazo[1,2-a]pyrimidine derivatives C₇H₆N₄ (example) Pyrimidine ring instead of pyridine Antiviral and antitumor activities (varies by substituents)

Key Comparison Points

Structural Variations :

  • Saturation : The target compound’s fully saturated pyridine ring (5H,6H,7H,8H) reduces conformational flexibility compared to partially saturated analogs like 2-phenylimidazo[1,2-a]pyridin-3-amine .
  • Substituent Position : Antimicrobial activity in the IP series highlights the importance of substituent placement, with 4-fluorophenyl and methyl groups enhancing potency .

Synthetic Methods: The target compound’s synthesis likely involves reductive amination or condensation reactions, similar to methods for 3H-imidazo[4,5-b]pyridines (e.g., amine-aldehyde coupling in methanol) . 2,6-Disubstituted analogs require palladium-catalyzed cross-coupling or hydrogenation, as seen in compounds 23 and 24 .

Physicochemical Properties :

  • The methylamine group in the target compound may enhance solubility compared to hydrophobic substituents (e.g., phenyl or bromo groups) .
  • HPLC purity of >99% in 2,6-disubstituted derivatives suggests high synthetic reproducibility for imidazo[1,2-a]pyridine scaffolds .

Biological Activity :

  • While the target compound’s activity is unreported, structural analogs demonstrate diverse applications, including antimicrobial (IP series) , antimalarial (imidazopyridazines) , and kinase inhibition (2,6-disubstituted derivatives) .

Biological Activity

The compound {5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)methanesulfonamide
  • Molecular Formula : C9H12N3O2S
  • Molecular Weight : 229.3 g/mol
  • CAS Number : 1798724-79-4

The biological activity of imidazopyridine derivatives often involves modulation of various receptors and enzymes. Notably, compounds in this class have been shown to inhibit certain pathways critical for cellular signaling and immune response.

Inhibition of ENPP1

One significant study highlighted the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is involved in the cGAS-STING pathway. The inhibition of ENPP1 can enhance immune responses in cancer therapy. Specifically, one derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and significantly increased the expression of downstream target genes related to immune activation (e.g., IFNB1, CXCL10) .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the imidazopyridine core can significantly affect biological activity. For instance:

CompoundModificationIC50 (nM)Activity
Compound 7Parent Structure5.70ENPP1 Inhibitor
Compound XMethyl Substitution9.68Weak ENPP Inhibition

These findings suggest that specific substitutions can enhance or diminish the compound's efficacy as an ENPP1 inhibitor.

Case Studies

Several studies have investigated the biological effects of imidazopyridine derivatives:

  • Antitumor Activity : A study demonstrated that combining a specific imidazopyridine derivative with anti-PD-1 antibodies resulted in a tumor growth inhibition rate of 77.7% in murine models . This underscores the potential for these compounds in cancer immunotherapy.
  • Neuroprotective Effects : Another investigation into related imidazo[1,2-a]pyrazines revealed their ability to act as negative modulators of AMPA receptors (AMPARs), which are crucial for synaptic transmission and neuroprotection . These compounds exhibited robust protective effects in seizure models.

Q & A

Q. How are imidazo[1,2-a]pyridine derivatives evaluated for environmental toxicity in aquatic systems?

  • Methodological Answer : OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia magna acute toxicity) assess ecotoxicological profiles. Derivatives with logP >3.5 (e.g., brominated analogs) show higher bioaccumulation potential. Remediation strategies, such as ozonation, degrade persistent metabolites identified via LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine
Reactant of Route 2
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine

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